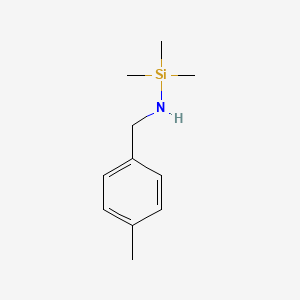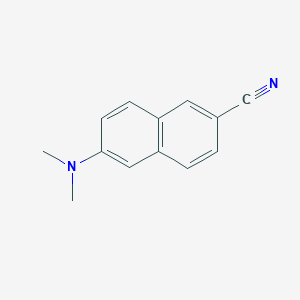
2-(Oxetan-3-yloxy)nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Oxetan-3-yloxy)nicotinic acid is an organic compound that features a unique combination of an oxetane ring and a nicotinic acid moiety. The oxetane ring is a four-membered cyclic ether, while nicotinic acid is a form of pyridinecarboxylic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxetan-3-yloxy)nicotinic acid typically involves the formation of the oxetane ring followed by its attachment to the nicotinic acid moiety. One common method is the intramolecular cyclization of appropriate precursors. For instance, the oxetane ring can be synthesized via the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an alkene with a carbonyl compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Oxetan-3-yloxy)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxetane ring or the nicotinic acid moiety.
Substitution: The compound can participate in substitution reactions, particularly at the oxetane ring or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxy acids and other strong oxidizers.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of the oxetane or nicotinic acid moieties .
Wissenschaftliche Forschungsanwendungen
2-(Oxetan-3-yloxy)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Its potential medicinal properties are being explored for drug development, particularly in targeting specific biological pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 2-(Oxetan-3-yloxy)nicotinic acid involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which may be crucial for its biological activity. The nicotinic acid moiety can interact with receptors or enzymes, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Picolinic Acid: Another derivative of pyridinecarboxylic acid, but with the carboxyl group at the 2-position.
Nicotinic Acid:
Isonicotinic Acid: With the carboxyl group at the 4-position.
Uniqueness
2-(Oxetan-3-yloxy)nicotinic acid is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties. This combination is not commonly found in other pyridinecarboxylic acid derivatives, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H9NO4 |
|---|---|
Molekulargewicht |
195.17 g/mol |
IUPAC-Name |
2-(oxetan-3-yloxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H9NO4/c11-9(12)7-2-1-3-10-8(7)14-6-4-13-5-6/h1-3,6H,4-5H2,(H,11,12) |
InChI-Schlüssel |
DSQALOOIJMQJDT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)OC2=C(C=CC=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one](/img/structure/B11902043.png)
![6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B11902050.png)


![(NZ)-N-[(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methylidene]hydroxylamine](/img/structure/B11902069.png)
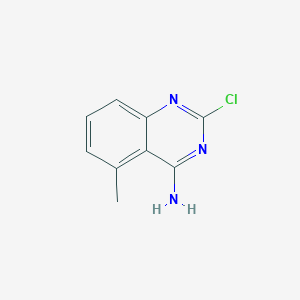
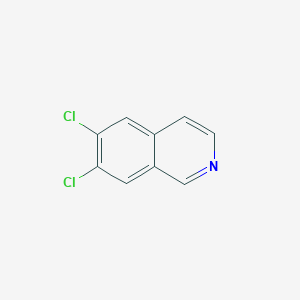
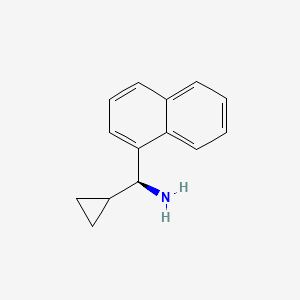


![Ethyl 5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylate](/img/structure/B11902091.png)
